molecular formula C11H17NO2 B2628822 1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 2379997-88-1

1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2628822
CAS No.: 2379997-88-1
M. Wt: 195.262
InChI Key: XZMWHFAOAWPSPB-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine is a chemical compound that features a tetrahydropyridine ring substituted with an oxane-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of tetrahydropyridine with oxane-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Oxane-4-carbonyl)piperidine: Similar in structure but with a piperidine ring instead of a tetrahydropyridine ring.

    1-(Oxane-4-carbonyl)piperazine: Contains a piperazine ring, offering different chemical properties and applications.

This comprehensive overview highlights the significance of 1-(Oxane-4-carbonyl)-1,2,3,6-tetrahydropyridine in various scientific domains, emphasizing its preparation, reactions, applications, and unique properties

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(10-4-8-14-9-5-10)12-6-2-1-3-7-12/h1-2,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMWHFAOAWPSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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